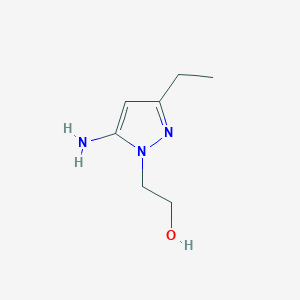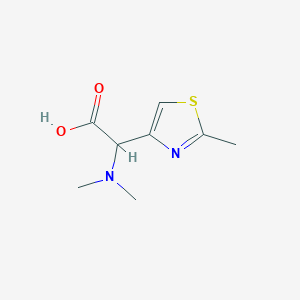
2-(Dimethylamino)-2-(2-methylthiazol-4-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Dimethylamino)-2-(2-methylthiazol-4-yl)acetic acid is an organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure This particular compound is characterized by the presence of a dimethylamino group and a methylthiazolyl group attached to an acetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-2-(2-methylthiazol-4-yl)acetic acid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via nucleophilic substitution reactions using dimethylamine.
Attachment of the Acetic Acid Moiety:
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on maximizing yield and purity. These methods often employ continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
2-(Dimethylamino)-2-(2-methylthiazol-4-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazole derivatives.
科学的研究の応用
2-(Dimethylamino)-2-(2-methylthiazol-4-yl)acetic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infections and inflammatory conditions.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(Dimethylamino)-2-(2-methylthiazol-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may be due to the inhibition of key enzymes involved in bacterial cell wall synthesis.
類似化合物との比較
Similar Compounds
2-(Dimethylamino)-2-(2-thiazolyl)acetic acid: Lacks the methyl group on the thiazole ring.
2-(Dimethylamino)-2-(4-methylthiazol-5-yl)acetic acid: Has a different substitution pattern on the thiazole ring.
Uniqueness
2-(Dimethylamino)-2-(2-methylthiazol-4-yl)acetic acid is unique due to the specific positioning of the dimethylamino and methylthiazolyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
1007878-95-6 |
|---|---|
分子式 |
C8H12N2O2S |
分子量 |
200.26 g/mol |
IUPAC名 |
2-(dimethylamino)-2-(2-methyl-1,3-thiazol-4-yl)acetic acid |
InChI |
InChI=1S/C8H12N2O2S/c1-5-9-6(4-13-5)7(8(11)12)10(2)3/h4,7H,1-3H3,(H,11,12) |
InChIキー |
HUEQSBCPARHWPL-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=CS1)C(C(=O)O)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-methoxyphenyl)-4-(2-methylimidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine](/img/structure/B13324246.png)
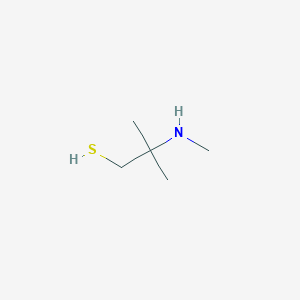

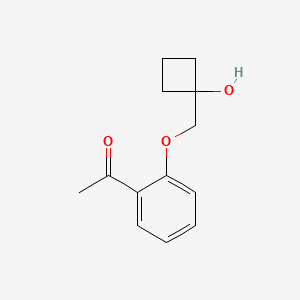
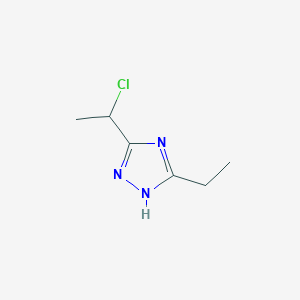
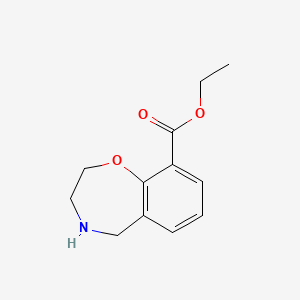
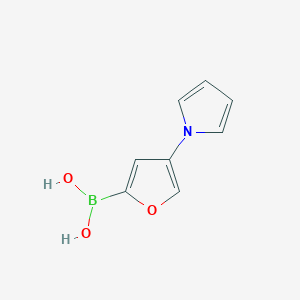
![5'-Bromo-2'-cyclopropyl-1',2'-dihydrospiro[cyclohexane-1,3'-indole]](/img/structure/B13324294.png)

![3-Propyl-[1,4'-bipiperidin]-4-ol](/img/structure/B13324301.png)
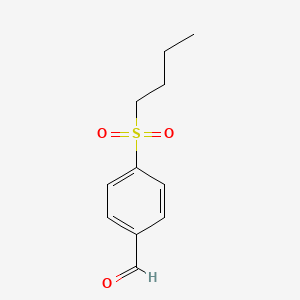
![4-Bromo-1-(5,8-dioxaspiro[3.4]octan-2-yl)-1H-pyrazole](/img/structure/B13324315.png)

